1-Methyl-5-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-4-ol
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Overview
Description
1-Methyl-5-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-4-ol typically involves the cyclization of appropriate hydrazines with 1,3-diketones. One common method is the reaction of 1-phenyl-3-(naphthalen-2-yl)-propane-1,3-dione with methylhydrazine under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
1-Methyl-5-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(naphthalen-2-yl)-1H-pyrazol-4-ol
- 1-Methyl-3-phenyl-1H-pyrazol-5-ol
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
1-Methyl-5-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthyl and phenyl groups enhances its aromaticity and potential for π-π interactions, making it a valuable compound for various applications.
Properties
CAS No. |
62214-05-5 |
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Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-methyl-5-naphthalen-2-yl-3-phenylpyrazol-4-ol |
InChI |
InChI=1S/C20H16N2O/c1-22-19(17-12-11-14-7-5-6-10-16(14)13-17)20(23)18(21-22)15-8-3-2-4-9-15/h2-13,23H,1H3 |
InChI Key |
ZUHRCZRAXOIUPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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